[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid
Description
Structural Characteristics and Nomenclature
[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid is a pyridine-based amino acid derivative with a molecular formula of $$ \text{C}{11}\text{H}{13}\text{F}3\text{N}2\text{O}_2 $$ . Its IUPAC name, 2-(methyl(6-methyl-4-(trifluoromethyl)pyridin-2-yl)amino)acetic acid , reflects its substitution pattern:
- A pyridine ring serves as the core structure.
- At the 2-position , a methylamino group ($$ \text{–N(CH}_3\text{–)} $$) is attached.
- The 4-position bears a trifluoromethyl ($$ \text{–CF}3 $$) group, while the 6-position has a methyl ($$ \text{–CH}3 $$) substituent.
- An acetic acid moiety ($$ \text{–CH}_2\text{COOH} $$) is linked to the nitrogen atom of the methylamino group .
The trifluoromethyl group introduces strong electron-withdrawing effects, influencing the compound’s polarity and reactivity. The methyl and acetic acid groups further modulate solubility and intermolecular interactions, making the molecule suitable for applications in medicinal chemistry .
Historical Development of Pyridine-Based Amino Acid Derivatives
Pyridine derivatives have been studied since the 19th century, but the integration of amino acid side chains emerged in the late 20th century as a strategy to enhance bioactivity. Early work focused on nicotinic acid (pyridine-3-carboxylic acid), a precursor to NAD/NADP coenzymes . The discovery that pyridine motifs could mimic natural amino acids in receptor binding spurred interest in hybrid structures.
In the 1990s, researchers began functionalizing pyridine rings with methylamino and carboxylic acid groups to create compounds with improved pharmacokinetic properties. For example, 2-(pyridin-2-yl)acetic acid derivatives were explored as enzyme inhibitors due to their ability to chelate metal ions in active sites . The addition of trifluoromethyl groups gained traction in the 2000s, as their metabolic stability and lipophilicity enhanced drug candidate profiles .
[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid represents an advancement in this lineage, combining a substituted pyridine core with an amino acid side chain for targeted biological interactions .
Significance of Trifluoromethyl Substitution in Heterocyclic Chemistry
The trifluoromethyl group ($$ \text{–CF}_3 $$) is a cornerstone of modern heterocyclic chemistry. Its incorporation into pyridine rings confers three critical advantages:
- Electron-Withdrawing Effects : The strong inductive effect of $$ \text{–CF}_3 $$ polarizes the pyridine ring, increasing reactivity toward electrophilic substitution and stabilizing intermediates in synthesis .
- Metabolic Stability : The $$ \text{C–F} $$ bond’s resistance to oxidative degradation prolongs the compound’s half-life in vivo, a key trait in drug design .
- Lipophilicity Modulation : While the pyridine ring is hydrophilic, $$ \text{–CF}_3 $$ enhances membrane permeability, balancing solubility and absorption .
In [methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid, the $$ \text{–CF}_3 $$ group at the 4-position synergizes with the methyl group at the 6-position to create a sterically and electronically optimized structure for interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
2-[methyl-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-6-3-7(10(11,12)13)4-8(14-6)15(2)5-9(16)17/h3-4H,5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYQTAYYXGCSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N(C)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-4-(trifluoromethyl)pyridine Intermediate
A key intermediate in the synthesis is 2-amino-4-(trifluoromethyl)pyridine, which can be prepared via nucleophilic substitution and catalytic hydrogenation under industrially favorable conditions:
- Procedure: 2,6-dichloro-4-trifluoromethylpyridine is reacted with aqueous ammonia in 2-methyl-tetrahydrofuran solvent at 150 °C for 6 hours in an autoclave. Subsequently, catalytic hydrogenation using 5% palladium on carbon under 1.6 MPa hydrogen pressure at 100 °C for 3 hours reduces the intermediate to 2-amino-4-(trifluoromethyl)pyridine.
- Workup: The reaction mixture is cooled, filtered, and extracted with ethyl acetate. The organic layer is washed with saturated saline, dried, concentrated, and crystallized using n-hexane to yield the product as a white crystal with a 71.4% yield.
- Significance: This method provides an industrially scalable approach to the amino-trifluoromethyl pyridine intermediate crucial for further functionalization.
Formation of the Amino-Acetic Acid Side Chain
The attachment of the amino-acetic acid moiety to the pyridine ring typically involves amide bond formation and subsequent reduction steps:
- Amide Coupling: The amino group on the pyridine intermediate reacts with a carboxylic acid derivative (e.g., chloroacetic acid or its activated form) using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in pyridine solvent at room temperature to form the corresponding amide.
- Reduction: The amide is then reduced to the amino-acetic acid derivative using borane-dimethyl sulfide complex (BH3-Me2S) in tetrahydrofuran (THF) at 0–60 °C. The reaction is monitored by LCMS to confirm completion.
- Purification: The product is quenched with methanol and water, extracted with ethyl acetate, washed, dried, and purified by preparative HPLC to achieve high purity.
Alternative Synthetic Routes Using Multi-Component Reactions
Advanced synthetic strategies employ multi-component reactions (MCRs) involving substituted pyridin-2-amine, pyridine-2-carbaldehyde, and isocyanides under acidic catalysis:
- Method: Substituted pyridin-2-amine and pyridine-2-carbaldehyde react in methanol with p-toluenesulfonic acid (TosOH) and 2-isocyano-2,4,4-trimethylpentane at 70 °C for 12 hours.
- Isolation: The reaction mixture is diluted with water, extracted with ethyl acetate, dried, and concentrated. The residue is purified by silica gel chromatography.
- Application: This method allows the formation of complex amino-substituted pyridine derivatives, which can be further functionalized to the target compound.
Data Table: Summary of Key Preparation Steps
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2-Amino-4-(trifluoromethyl)pyridine synthesis | 2,6-Dichloro-4-trifluoromethylpyridine, NH3 (28%), 2-Me-THF, Pd/C, H2 (1.6 MPa) | 150 °C (6 h), 100 °C (3 h) | 9 h total | 71.4 | Industrially scalable; crystallization step |
| Amide coupling | Pyridine intermediate, chloroacetic acid, EDCI, pyridine | 25 °C | 12 h | - | Forms amide intermediate |
| Amide reduction | BH3-Me2S, THF | 0–60 °C | 6 h | - | Converts amide to amino-acetic acid |
| Multi-component reaction | Pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, isocyanide, MeOH | 70 °C | 12 h | 95.3 | Enables complex amino-pyridine derivatives |
Research Findings and Observations
- The use of palladium-catalyzed hydrogenation combined with ammonia substitution provides a robust route to amino-trifluoromethyl pyridine intermediates with good yields and purity.
- Amide bond formation using EDCI in pyridine is effective at room temperature, facilitating mild reaction conditions that preserve sensitive functional groups.
- Borane-mediated reduction is a selective and efficient method for converting amides to amines without over-reduction or side reactions.
- Multi-component reactions enable rapid assembly of complex substituted pyridines, which can be tailored for subsequent modifications toward the target compound.
- Purification techniques such as silica gel chromatography and preparative HPLC are essential for isolating high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and nucleophiles. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry
In chemistry, [Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and amino-acetic acid groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine
Its unique structure may contribute to the design of drugs with improved efficacy and selectivity .
Industry
In the industrial sector, [Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its trifluoromethyl group imparts desirable properties such as increased stability and lipophilicity .
Mechanism of Action
The mechanism of action of [Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the amino-acetic acid moiety may facilitate interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of [Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid, the following structurally related pyridine-acetic acid derivatives are analyzed:
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Substituent Effects on Reactivity and Stability: The methyl group at the 6-position in the target compound (vs. Chlorine’s electronegativity may lead to reactive intermediates during metabolism . The methoxy group in introduces electron-donating effects, contrasting with the electron-withdrawing -CF₃ and -CH₃ groups in the target compound. This difference could influence binding to targets sensitive to electronic environments.
Functional Group Contributions: The methyl-amino-acetic acid moiety in the target compound provides hydrogen-bonding sites absent in , and . This feature may enhance interactions with enzymes or receptors requiring polar contacts . The ethyl ester derivative (Catalog No. 129112, ) demonstrates how esterification increases lipophilicity (logP), favoring membrane permeability but necessitating enzymatic hydrolysis for activity.
Positional Isomerism: In , the acetic acid group is at the 4-position of the pyridine ring (vs. 2-position in the target compound).
Biological Activity Implications: The absence of the amino group in simplifies the structure but reduces hydrogen-bonding capacity, which could lower affinity for targets reliant on such interactions (e.g., kinases or GPCRs) . The chloro-substituted analog may exhibit higher reactivity in nucleophilic environments, a consideration for prodrug design or toxicity profiles.
Biological Activity
Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino-acetic acid, also known by its chemical identifier 1208081-67-7, is a compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H11F3N2O. Its structure features a pyridine ring substituted with trifluoromethyl and methyl groups, which are critical for its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Specifically, Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino-acetic acid may exhibit activity through:
- Enzyme Inhibition : It potentially inhibits branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism .
- Anticancer Activity : The compound has been explored for its ability to affect tumor growth, particularly in cancers characterized by specific genetic mutations .
Biological Activity Overview
The following sections summarize the diverse biological activities associated with Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino-acetic acid.
1. Anticancer Properties
Recent studies have highlighted the compound's potential in treating various cancers. For instance:
- Case Study : In a clinical trial involving patients with gliomas, the administration of this compound led to a significant reduction in tumor size in patients harboring IDH2 mutations .
2. Antibacterial Activity
While primarily studied for anticancer effects, preliminary data suggest antibacterial properties as well:
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| E. faecalis | Inhibition observed | 40 |
| P. aeruginosa | Moderate inhibition | 50 |
| K. pneumoniae | Comparable to standard antibiotics | 45 |
These findings indicate that the compound may inhibit bacterial growth effectively, warranting further investigation into its potential as an antibiotic agent .
3. Anti-inflammatory Effects
Research has also pointed towards anti-inflammatory properties, which can be crucial in managing chronic inflammatory diseases:
- Mechanism : The compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, reducing inflammation markers in treated cells .
Pharmacokinetics
Understanding the pharmacokinetics of Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino-acetic acid is essential for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Bioavailability | High (specific values not yet determined) |
| Half-life | Approximately 93 hours |
| Metabolism | Primarily via CYP2D6 and CYP3A4 |
This information suggests favorable pharmacokinetic properties conducive to therapeutic use .
Q & A
Q. What are the optimal synthetic strategies for preparing [Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid?
The synthesis of pyridinyl acetic acid derivatives typically involves coupling reactions and functional group transformations. For example, Suzuki-Miyaura cross-coupling is effective for introducing aryl/heteroaryl groups to pyridine cores, as demonstrated in the synthesis of 2-(5-phenylpyridin-2-yl)acetic acid (87% yield) using phenylboronic acid and palladium catalysts . Hydrolysis of methyl esters (e.g., methyl 2-(pyridin-4-yl)acetate to 2-(pyridin-4-yl)acetic acid) via basic or acidic conditions is a common step, though yields may vary (31% in one case) . For the trifluoromethyl group, nucleophilic substitution or direct fluorination methods may be employed, with careful control of reaction conditions (temperature, solvent) to avoid decomposition.
Q. Which analytical techniques are critical for characterizing [Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid?
Comprehensive characterization requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with pyridine protons appearing as distinct aromatic signals (δ 7.5–8.5 ppm) and methyl/trifluoromethyl groups showing characteristic splitting .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI) validates molecular weight and fragmentation patterns. For example, a compound with molecular formula showed an [M+1] peak at m/z 619 .
- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (≥98% purity) ensures sample homogeneity, as seen in quality control protocols for related trifluoromethylated compounds .
Advanced Research Questions
Q. How can researchers investigate the biological activity of [Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid in enzyme inhibition studies?
Trifluoromethyl-pyridine derivatives are often explored as enzyme inhibitors (e.g., PI 3-Kα inhibitors ). To assess activity:
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity against kinases or proteases.
- In Vitro Assays : Measure IC values via fluorescence-based enzymatic assays (e.g., ATPase activity for kinases) with positive controls.
- Structure-Activity Relationship (SAR) : Modify the methyl or trifluoromethyl groups and compare inhibition profiles to elucidate key functional moieties .
Q. What methodologies are recommended for studying the in vitro-to-in vivo translation of this compound’s pharmacokinetic properties?
- Metabolic Stability : Perform hepatic microsomal assays (human/rat) to estimate clearance rates. Monitor parent compound depletion via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to assess free fraction, critical for dose adjustment.
- Pharmacokinetic Modeling : Integrate in vitro data (e.g., Caco-2 permeability) into PBPK models to predict oral bioavailability and half-life .
Q. How should researchers address contradictions in spectroscopic or synthetic yield data?
Discrepancies in NMR signals or reaction yields (e.g., 31% vs. 87% in similar syntheses ) may arise from:
- Reaction Optimization : Screen catalysts (e.g., Pd(PPh) vs. PdCl), solvents (1,4-dioxane vs. DMF), or temperatures.
- Analytical Calibration : Re-run spectra with internal standards (e.g., TMS for NMR) or use deuterated solvents to resolve splitting artifacts.
- Statistical Validation : Report triplicate experiments with error margins to distinguish outliers from systematic issues.
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
